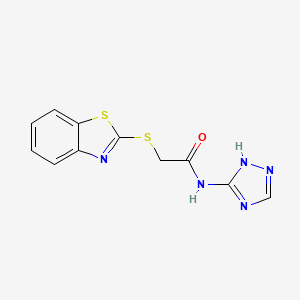

![molecular formula C9H9BrN4 B603582 1-[(4-ブロモフェニル)メチル]-1H-1,2,4-トリアゾール-3-アミン CAS No. 1019150-05-0](/img/structure/B603582.png)

1-[(4-ブロモフェニル)メチル]-1H-1,2,4-トリアゾール-3-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine” is a derivative of phenylacetic acid containing a bromine atom in the para position . It is an important organic synthesis intermediate, widely used in synthetic medicine, pesticides, dyes, flavors and fragrances, perfumes, and intermediates of liquid crystals .

Synthesis Analysis

The synthesis of this compound involves the reaction of bromobenzene and acetic anhydride in the presence of aluminum trichloride . The reactant is poured into the hydrochloric acid ice-water mixture, filtered to dryness, and distilled under reduced pressure to obtain p-bromoacetophenone .Molecular Structure Analysis

The molecular structure of this compound can be elucidated by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The negative HOMO and LUMO energies demonstrated that the molecular structure of this compound is stable .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it acts as a stimulant by increasing the release of dopamine and serotonin in the brain by binding to and activating the dopamine and serotonin receptors.Physical and Chemical Properties Analysis

This compound is a colorless to light yellow liquid with a special smell . It is soluble in many organic solvents such as ethanol, chloroform, and dichloromethane, but insoluble in water .科学的研究の応用

有機合成

化合物「1-[(4-ブロモフェニル)メチル]-1H-1,2,4-トリアゾール-3-アミン」は、有機合成において頻繁に使用されます。 これは3段階のプロトコルによって収率良く得られます {svg_1}。 生成物の構造は、HRMS、IR、1Hおよび13C NMR実験によって割り当てられます {svg_2}.

薬物動態の調節

この化合物は、農薬や医薬品に見られる一般的な構造モチーフであり、これは部分的に、薬物物質の薬物動態を正に調節する能力によるものです {svg_3}.

疾患治療

この化合物は、抗ヒスタミン剤、抗寄生虫剤、抗真菌剤、抗菌剤、抗ウイルス剤、抗精神病薬、抗うつ剤、抗炎症剤、抗凝固剤、抗腫瘍剤、および抗糖尿病薬など、さまざまな疾患状態に対する生物学的に活性な化合物に見られます {svg_4}.

神経疾患

この化合物は、パーキンソン病とアルツハイマー病の潜在的な治療法の成分です {svg_5}.

抗生物質

この化合物は、シプロフロキサシンやオフロキサシンなどの抗生物質で使用されていることが知られています {svg_6}.

精神活性物質

この化合物は、娯楽目的で違法に使用される精神活性物質としても使用されます {svg_7}.

AblT315I変異型キナーゼの阻害剤

化合物SISB-A1、N-[1-(4-ブロモフェニル)-3-メチル-1H-ピラゾール-5-イル]-2-[(2-オキソ-4-フェニル-2H-クロメン-7-イル)オキシ]アセトアミドは、変異型Abl T315Iキナーゼの触媒ドメインに効果的に結合します {svg_8}。 この化合物は、Ablキナーゼの特異的阻害剤であるイマチニブに対する関連する耐性を克服します {svg_9}.

慢性骨髄性白血病(CML)の治療

この化合物は、Abl T315I変異型キナーゼの触媒ドメインに結合し、その活性を効果的に抑制する顕著な能力を持ち、それによりイマチニブに対する関連する耐性を克服します {svg_10}。 このリード化合物の継続的な進歩は、イマチニブ耐性CMLに対する革新的な治療法をもたらす可能性があります {svg_11}.

作用機序

Target of Action

The compound is a derivative of 1,2,4-triazole, a class of compounds known for their diverse pharmacological effects

Mode of Action

The mode of action would depend on the specific biological target of the compound. Generally, triazole derivatives can interact with biological targets through hydrogen bonding and other intermolecular forces .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Many triazole derivatives are known to interfere with the function of various enzymes, potentially affecting multiple biochemical pathways .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific biological targets. Some triazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

将来の方向性

The future directions for this compound could involve further exploration of its potential uses in various fields such as medicine, pesticides, dyes, flavors and fragrances, perfumes, and intermediates of liquid crystals . Additionally, more research could be conducted to improve its safety profile and reduce its potential hazards .

生化学分析

Biochemical Properties

1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or modulation of their function.

Cellular Effects

The effects of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Additionally, it affects cell proliferation and differentiation, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit the activity of enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine have been studied over time. The compound’s stability and degradation are crucial factors influencing its long-term effects. It has been observed that the compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure can lead to degradation, affecting its efficacy and cellular impact.

Dosage Effects in Animal Models

The effects of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining optimal therapeutic doses for safe and effective use.

Metabolic Pathways

1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound undergoes biotransformation, leading to the formation of metabolites that can further interact with biological targets . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, influencing its accumulation and activity.

Subcellular Localization

1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine exhibits specific subcellular localization, which affects its function. The compound can be directed to particular organelles, such as mitochondria or the nucleus, through targeting signals or post-translational modifications . This localization is crucial for its activity, as it determines the compound’s interaction with subcellular targets and subsequent biological effects.

特性

IUPAC Name |

1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKBLVJNRQHKQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC(=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019150-05-0 |

Source

|

| Record name | 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B603499.png)

![N-(5-chloro-2-pyridinyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B603500.png)

![4-[5-({2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B603501.png)

![4-{5-[(2-oxo-2-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}ethyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B603502.png)

![2-[(4-chlorophenyl)sulfonyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B603506.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B603508.png)

![6-chloro-5-({[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B603509.png)

![4-{5-[(3-fluorobenzyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B603512.png)

![4-(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B603515.png)

![4-(5-{[3-(4-bromoanilino)-3-oxopropyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B603517.png)

![4-(5-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B603519.png)

![1-(5-Chloro-2-thienyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B603522.png)